molecular formula C11H11ClN2O4 B595846 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile CAS No. 1315512-61-8

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile

Cat. No.: B595846
CAS No.: 1315512-61-8
M. Wt: 270.669
InChI Key: XSMNXXLYXKDEQC-UHFFFAOYSA-N
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Description

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropropoxy group, a methoxy group, a nitro group, and a benzonitrile moiety, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile typically involves multiple steps:

    Nitration: The starting material, 4-methoxybenzonitrile, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group.

    Chloropropoxylation: The nitrated product is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the chloropropoxy derivative.

    Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Automated purification systems: to handle large quantities of the compound.

    Quality control measures: to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloropropoxy group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Carboxylic acid derivative: Formed by the oxidation of the methoxy group.

Scientific Research Applications

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloropropoxy group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile
  • 4-(3-Chloropropoxy)-3-methoxybenzonitrile
  • 4-(3-Chloropropoxy)-2-nitrobenzonitrile

Uniqueness

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the methoxy and nitro groups in specific positions enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-17-10-6-9(14(15)16)8(7-13)5-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMNXXLYXKDEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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